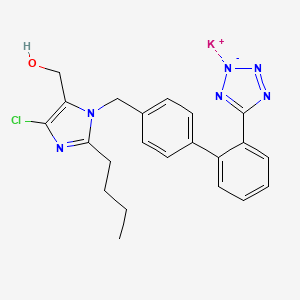
2-Acetylthioisobutyric Acid
Übersicht
Beschreibung
2-Acetylthioisobutyric Acid is an organic compound with the molecular formula C6H10O3S. It is also known as 3-acetylthio-2-methylpropanoic acid. This compound is characterized by the presence of an acetylthio group attached to a methylpropanoic acid backbone. It is a key intermediate in the synthesis of various pharmaceuticals and is used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetylthioisobutyric Acid can be synthesized through several methods. One common method involves the reaction of a ketone or enone with sulfuric acid under acidic conditions. This reaction is relatively straightforward and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-acetylthio-2-methylpropanoic acid often involves the use of high vacuum distillation and recrystallization from benzene. This ensures the purity of the compound, which is crucial for its use in pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetylthioisobutyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetylthioisobutyric Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-acetylthio-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor to thiol-containing compounds, which are essential in various biochemical processes. The acetylthio group can undergo hydrolysis to release thiols, which then participate in redox reactions and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Acetylthioisobutyric Acid can be compared with other similar compounds such as:
3-Mercaptopropionic acid: This compound has a similar thiol group but lacks the acetyl group.
2-Methylpropanoic acid: This compound lacks both the acetyl and thiol groups.
Captopril: A pharmaceutical compound that contains a similar thiol group and is used to treat hypertension.
The uniqueness of 2-acetylthio-2-methylpropanoic acid lies in its acetylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H10O3S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
2-acetylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |
InChI-Schlüssel |
VWFLRUHSTBKRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenyl)methyl]oxirane](/img/structure/B8796532.png)
![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)






![Hydroxy[bis(4-methylphenyl)]acetic acid](/img/structure/B8796598.png)

![1'-Benzyl-6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8796607.png)

